molecular formula C14H10ClFO2 B1397446 2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde CAS No. 716344-23-9

2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde

Cat. No.: B1397446
CAS No.: 716344-23-9
M. Wt: 264.68 g/mol
InChI Key: BNZPXCHHLRBJGS-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 . It is used in various chemical reactions and has significant applications in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with chlorine, fluorine, and methoxy groups . The exact 3D structure and conformation can be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available resources, similar compounds are known to participate in various organic reactions. These can include nucleophilic substitutions, condensation reactions, and others .


Physical And Chemical Properties Analysis

This compound has a melting point of 116-118 °C and a predicted boiling point of 393.2±42.0 °C. Its predicted density is 1.281±0.06 g/cm3 .

Scientific Research Applications

Molecular Structure and Properties

  • A study on 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, closely related to the target compound, discusses its molecular structure, highlighting planar and parallel benzaldehyde and nitroaniline fragments linked through an ethylene bridge (Clegg et al., 1999).

Synthesis and Anti-tumor Activities

  • Research on the synthesis of novel 4-Aminoquinazoline derivatives, involving compounds structurally similar to 2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde, indicated certain activities against Bcap-37 cell proliferation, suggesting potential anti-tumor applications (Li, 2015).

Copolymerization and Material Applications

  • A study on novel copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including derivatives of the target compound, was conducted. This research provides insights into the potential material applications of such compounds in copolymerization processes (Kharas et al., 2016).

Bioconversion Potential in Fungus

  • An investigation into the bioconversion potential of the fungus Bjerkandera adusta with respect to the production of novel halogenated aromatic compounds, such as chloro-fluoro-methoxybenzaldehydes, can provide insights into the biotechnological applications of compounds similar to this compound (Lauritsen & Lunding, 1998).

Biosynthetic Pathways

  • Research on the biosynthetic pathways for halogenated methoxybenzaldehydes in the white rot fungus Bjerkandera adusta, including fluoro-4-methoxybenzaldehyde and its derivatives, sheds light on the metabolic processes involving similar compounds (Beck, 1997).

Fluorination Processes

  • A study on the ‘Halex’ fluorination of chlorinated benzaldehydes, including compounds structurally related to the target chemical, provides valuable insights into the chemical modification processes for such compounds (Banks et al., 1990).

Properties

IUPAC Name

2-chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-14-5-4-10(7-13(14)16)9-2-3-11(8-17)12(15)6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZPXCHHLRBJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by reacting trifluoro-methanesulfonic acid 3-chloro-4-formyl-phenyl ester (2.8 g, 9.62 mmol) with 3-fluoro-4-methoxyphenylboronic acid (1.8 g, 10.6 mmol) according to Method B to yield 1.87 g (74%, over two steps) of white solid: mp 116-118° C.; 1H NMR (DMSO-d6): δ 3.91 (3H, s), 7.30 (1H, t, J=8.79 Hz), 7.66-7.68 (1H, m), 7.79 (1H, dd, J=12.91 Hz, J=2.47 Hz), 7.85-7.87 (1H, m), 7.91 (1H, d, J=8.24 Hz), 7.96 (1H, d, J=1.65 Hz), 10.34 (1H, s); IR 1688 cm−1; MS (ESI) m/z 265/267 (M+H)+.
Name
trifluoro-methanesulfonic acid 3-chloro-4-formyl-phenyl ester
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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